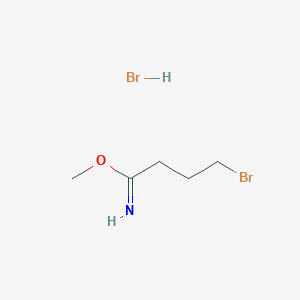![molecular formula C18H27NO2 B14509482 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol CAS No. 62938-84-5](/img/structure/B14509482.png)
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is a complex organic compound that features a morpholine ring, a phenylethyl group, and a cyclopentanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol typically involves the reaction of morpholine with a suitable cyclopentanone derivative in the presence of a phenylethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the morpholine ring, followed by the introduction of the phenylethyl group and the cyclopentanol moiety. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl group may contribute to the compound’s binding affinity and specificity, while the cyclopentanol moiety can influence its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)ethanol: Similar structure but lacks the phenylethyl and cyclopentanol groups.
1-(2-Phenylethyl)piperidin-4-ol: Contains a piperidine ring instead of a morpholine ring.
Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentanol ring.
Uniqueness
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is unique due to its combination of a morpholine ring, a phenylethyl group, and a cyclopentanol structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
62938-84-5 |
|---|---|
Molekularformel |
C18H27NO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-1-(2-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H27NO2/c20-18(10-8-16-5-2-1-3-6-16)9-4-7-17(18)15-19-11-13-21-14-12-19/h1-3,5-6,17,20H,4,7-15H2 |
InChI-Schlüssel |
KWGOOBLVIVJJMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(CCC2=CC=CC=C2)O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)




![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)

